Cas no 64374-58-9 (Lysine,N-(N-acetylmuramoyl)-L-alanyl-D-a-glutaminyl-6-carboxy-)

Lysine,N-(N-acetylmuramoyl)-L-alanyl-D-a-glutaminyl-6-carboxy- structure
64374-58-9 structure
Product Name:Lysine,N-(N-acetylmuramoyl)-L-alanyl-D-a-glutaminyl-6-carboxy-
Numero CAS:64374-58-9
MF:C26H44N6O14
MW:664.65936756134
CID:503127
PubChem ID:119512
Update Time:2025-04-19

Lysine,N-(N-acetylmuramoyl)-L-alanyl-D-a-glutaminyl-6-carboxy- Proprietà chimiche e fisiche

Nomi e identificatori

    • Lysine,N-(N-acetylmuramoyl)-L-alanyl-D-a-glutaminyl-6-carboxy-
    • 2-[[4-[2-[2-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxypropanoylamino]propanoylamino]-5-amino-5-oxopentanoyl]amino]-6-aminoheptanedioic acid
    • muramyl tripeptide
    • N-(N-Acetylmuramoyl)-L-alanyl-D-alpha-glutaminyl-6-carboxylysine,
    • Lysine, N-(N-acetylmuramoyl)-L-alanyl-D-alpha-glutaminyl-6-carboxy-, erythro-
    • DL-Lysine, N2-(N2-(N-(N-acetylmuramoyl)-L-alanyl)-D-alpha-glutaminyl)-6-carboxy-, erythro-
    • DTXSID50982928
    • 64374-58-9
    • N-acetylmuramyl-L-alanyl-D-isoglutaminyl-L-lysine
    • Ac-Mur-L-ala-gamma-D-gln-meso-A(2)pm
    • Acmu-ala-iso-gln-2,2'-diaminopimelic acid
    • MuramylNAc-Ala-isoGln-Lys-tripeptide
    • N-Acetylmuramyl-alanyl-isoglutaminyl-meso-2,2'-diaminopimelic acid
    • Murnac-tripeptide
    • 3-O-(1-{[1-({5-[(5-Amino-1,5-dicarboxypentyl)imino]-1,5-dihydroxy-1-iminopentan-2-yl}imino)-1-hydroxypropan-2-yl]imino}-1-hydroxypropan-2-yl)-2-deoxy-2-[(1-hydroxyethylidene)amino]hexose
    • D-Glutamine, N2-(N-(N-acetylmuramoyl)-L-alanyl)-N-(5-amino-1,5-dicarboxypentyl)-, (R*,S*)-
    • Inchi: 1S/C26H44N6O14/c1-11(29-24(41)12(2)46-21(20(38)18(36)10-34)17(9-33)30-13(3)35)23(40)32-15(22(28)39)7-8-19(37)31-16(26(44)45)6-4-5-14(27)25(42)43/h9,11-12,14-18,20-21,34,36,38H,4-8,10,27H2,1-3H3,(H2,28,39)(H,29,41)(H,30,35)(H,31,37)(H,32,40)(H,42,43)(H,44,45)
    • Chiave InChI: NMAKGCMEDYICRN-UHFFFAOYSA-N
    • Sorrisi: O(C(C)C(NC(C)C(NC(C(N)=O)CCC(NC(C(=O)O)CCCC(C(=O)O)N)=O)=O)=O)C(C(C=O)NC(C)=O)C(C(CO)O)O

Proprietà calcolate

  • Massa esatta: 664.29155010g/mol
  • Massa monoisotopica: 664.29155010g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 11
  • Conta accettatore di obbligazioni idrogeno: 15
  • Conta atomi pesanti: 46
  • Conta legami ruotabili: 23
  • Complessità: 1090
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 9
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -7.7
  • Superficie polare topologica: 347Ų
Fornitori consigliati
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm